1-Propyne, 1,3,3,3-tetrafluoro-
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Overview
Description
1-Propyne, 1,3,3,3-tetrafluoro- is a fluorinated alkyne with the molecular formula C₃F₄ and a molecular weight of 112.0257 g/mol . It is also known by other names such as Perfluoro(methylacetylene) and Tetrafluoropropyne . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propyne, 1,3,3,3-tetrafluoro- can be synthesized through various methods. One common approach involves the fluorination of propyne derivatives. The reaction typically requires a fluorinating agent such as cobalt trifluoride (CoF₃) or silver fluoride (AgF) under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of 1-Propyne, 1,3,3,3-tetrafluoro- often involves the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of the fluorination process and ensure the safe handling of fluorine gas. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Propyne, 1,3,3,3-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include such as and .
Addition Reactions: Reagents such as hydrogen gas (H₂) , halogens (Cl₂, Br₂) , and hydrohalic acids (HCl, HBr) are used.
Major Products Formed
Substitution Reactions: Products include fluorinated amines and alcohols.
Addition Reactions: Products include dihalogenated and hydrogenated derivatives of 1-Propyne, 1,3,3,3-tetrafluoro-.
Scientific Research Applications
1-Propyne, 1,3,3,3-tetrafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated biomolecules.
Medicine: Explored for its potential as a fluorinated drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propyne, 1,3,3,3-tetrafluoro- involves its ability to participate in various chemical reactions due to the presence of the triple bond and fluorine atoms. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Propyne, 1-chloro-3,3,3-trifluoro-: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Propene, 2,3,3,3-tetrafluoro-: Similar fluorinated compound but with a double bond instead of a triple bond.
Uniqueness
1-Propyne, 1,3,3,3-tetrafluoro- is unique due to its high fluorine content and the presence of a triple bond, which imparts distinct reactivity and stability compared to other fluorinated compounds .
Properties
CAS No. |
20174-11-2 |
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Molecular Formula |
C3F4 |
Molecular Weight |
112.03 g/mol |
IUPAC Name |
1,3,3,3-tetrafluoroprop-1-yne |
InChI |
InChI=1S/C3F4/c4-2-1-3(5,6)7 |
InChI Key |
JOZGZOAPSZHDKX-UHFFFAOYSA-N |
Canonical SMILES |
C(#CF)C(F)(F)F |
Origin of Product |
United States |
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